Cas no 17626-86-7 (2-(propan-2-yl)-1,3-benzothiazole)
2-(propan-2-yl)-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- Benzothiazole,2-(1-methylethyl)-
- 2-(propan-2-yl)-1,3-benzothiazole
- 2-Isopropyl-1,3-benzothiazole
- Benzothiazole, 2-(1-methylethyl)- (9CI)
- 2-i-propyl-benzothiazole
- 2-isopropylbenzothiazole
- EN300-105379
- 2-propan-2-yl-1,3-benzothiazole
- 17626-86-7
- BS-27679
- SCHEMBL62420
- AKOS006242746
- Benzothiazole, 2-(1-Methylethyl)-
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- Inchi: 1S/C10H11NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3
- InChI Key: NFRMLNPNLJBPOL-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1C(C)C
Computed Properties
- Exact Mass: 177.06100
- Monoisotopic Mass: 177.06122053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13000
- LogP: 3.41970
2-(propan-2-yl)-1,3-benzothiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(propan-2-yl)-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM314214-5g |
2-Isopropyl-1,3-benzothiazole |
17626-86-7 | 95% | 5g |
$711 | 2021-06-17 | |
| Chemenu | CM314214-1g |
2-Isopropyl-1,3-benzothiazole |
17626-86-7 | 95% | 1g |
$*** | 2023-03-31 | |
| A2B Chem LLC | AF06528-100mg |
2-Isopropyl-1,3-benzothiazole |
17626-86-7 | 97% | 100mg |
$125.00 | 2024-04-20 | |
| A2B Chem LLC | AF06528-250mg |
2-Isopropyl-1,3-benzothiazole |
17626-86-7 | 97% | 250mg |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AF06528-1g |
2-Isopropyl-1,3-benzothiazole |
17626-86-7 | 97% | 1g |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AF06528-5g |
2-Isopropyl-1,3-benzothiazole |
17626-86-7 | 97% | 5g |
$1348.00 | 2024-04-20 | |
| Enamine | EN300-105379-0.05g |
2-(propan-2-yl)-1,3-benzothiazole |
17626-86-7 | 95% | 0.05g |
$612.0 | 2023-10-28 | |
| Enamine | EN300-105379-0.1g |
2-(propan-2-yl)-1,3-benzothiazole |
17626-86-7 | 95% | 0.1g |
$640.0 | 2023-10-28 | |
| Enamine | EN300-105379-0.25g |
2-(propan-2-yl)-1,3-benzothiazole |
17626-86-7 | 95% | 0.25g |
$670.0 | 2023-10-28 | |
| Enamine | EN300-105379-0.5g |
2-(propan-2-yl)-1,3-benzothiazole |
17626-86-7 | 95% | 0.5g |
$699.0 | 2023-10-28 |
2-(propan-2-yl)-1,3-benzothiazole Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-(propan-2-yl)-1,3-benzothiazole
Introduction to 2-(propan-2-yl)-1,3-benzothiazole (CAS No. 17626-86-7) and Its Emerging Applications in Chemical Biology
2-(propan-2-yl)-1,3-benzothiazole, identified by the Chemical Abstracts Service Number (CAS No.) 17626-86-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the benzothiazole class, a scaffold widely recognized for its versatility in medicinal chemistry and biological research. The presence of both benzene and thiazole rings in its structure imparts distinct electronic and steric characteristics, making it a valuable candidate for the development of novel therapeutic agents.
The benzothiazole core is a prominent motif in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The introduction of an aliphatic side chain, specifically the propan-2-yl group in this compound, further modulates its pharmacokinetic and pharmacodynamic profiles. This modification enhances solubility while influencing interactions with biological targets, thereby expanding its potential applications in drug design.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(propan-2-yl)-1,3-benzothiazole and biological macromolecules. Studies indicate that this compound can bind to various enzymes and receptors with high affinity, suggesting its utility in modulating metabolic pathways and signal transduction processes. For instance, research has highlighted its potential as an inhibitor of certain kinases involved in cancer progression, demonstrating its promise as a lead compound for oncology drug development.
In the realm of medicinal chemistry, the synthesis of derivatives of 2-(propan-2-yl)-1,3-benzothiazole has been extensively explored to optimize its biological activity. Functional group modifications such as halogenation, alkylation, and nitration have been employed to enhance potency and selectivity. These derivatives exhibit improved pharmacological profiles in preclinical studies, showcasing their potential as candidates for clinical trials. The structural flexibility of this scaffold allows for the creation of libraries of compounds that can be screened for novel therapeutic applications.
The role of benzothiazole derivatives in addressing neurological disorders has also been a focus of recent research. Preliminary studies suggest that compounds structurally related to 2-(propan-2-yl)-1,3-benzothiazole may interact with neurotransmitter receptors and ion channels, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The ability of these molecules to cross the blood-brain barrier is particularly noteworthy, as it opens avenues for developing central nervous system-targeting drugs.
Furthermore, the agrochemical sector has shown interest in 2-(propan-2-yl)-1,3-benzothiazole due to its herbicidal and fungicidal properties. Its structural features contribute to its efficacy against a range of plant pathogens while maintaining environmental safety. This dual functionality makes it an attractive candidate for integrated pest management strategies, reducing reliance on traditional pesticides.
The synthesis of 2-(propan-2-yl)-1,3-benzothiazole involves multi-step organic reactions that highlight its synthetic accessibility. Modern synthetic methodologies have improved yield and purity, enabling large-scale production for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzothiazole core with high precision.
From a regulatory perspective, 17626-86-7 is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and commercial distribution while ensuring compliance with safety standards. However, researchers must adhere to good laboratory practices (GLP) when working with this compound to mitigate any potential risks associated with organic chemical handling.
The future prospects for benzothiazole-based compounds remain promising as new analytical techniques continue to emerge. Mass spectrometry imaging (MSI) and nuclear magnetic resonance (NMR) spectroscopy have enabled detailed structural elucidation and metabolic profiling of these molecules in biological systems. Such advancements are crucial for understanding their mechanisms of action and optimizing their therapeutic potential.
In conclusion,2-(propan-2-yl)-1,3-benzothiazole (CAS No. 17626-86-7) represents a versatile scaffold with broad applications across multiple sectors including pharmaceuticals, agrochemicals, and material science. Its unique structural features combined with recent discoveries underscore its significance as a building block for innovative chemical biology research.
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